molecular formula C26H26Cl2N4O4 B584077 2,3-Dehydro Ketoconazole CAS No. 254912-63-5

2,3-Dehydro Ketoconazole

Cat. No.: B584077
CAS No.: 254912-63-5
M. Wt: 529.418
InChI Key: GHVFISLXKPKRQU-OZXSUGGESA-N
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Description

2,3-Dehydro Ketoconazole is a derivative of ketoconazole, a well-known antifungal agent. This compound is characterized by its molecular formula C26H26Cl2N4O4 and a molecular weight of 529.41 g/mol

Scientific Research Applications

2,3-Dehydro Ketoconazole has several scientific research applications:

    Chemistry: Used as a model compound to study dehydrogenation reactions and the stability of dehydrogenated products.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fungal infections.

    Industry: Used in the development of new antifungal agents and other pharmaceuticals

Mechanism of Action

Target of Action

The primary target of 2,3-Dehydro Ketoconazole, similar to Ketoconazole, is the cytochrome P450 14α-demethylase (P45014DM) . This enzyme plays a crucial role in the sterol biosynthesis pathway that leads from lanosterol to ergosterol . Ergosterol is the fungal equivalent of cholesterol and is essential for maintaining the fluidity and integrity of fungal cell membranes .

Mode of Action

This compound interacts with its target, P45014DM, and inhibits its function . This inhibition prevents the synthesis of ergosterol, leading to an increase in membrane fluidity and preventing the growth of the fungus . By blocking the production of ergosterol, this compound disrupts the cell membrane structure, leading to increased cellular permeability and ultimately the inhibition of fungal growth .

Biochemical Pathways

The inhibition of P45014DM by this compound disrupts the sterol biosynthesis pathway . This disruption prevents the conversion of lanosterol to ergosterol, leading to a build-up of toxic concentrations of hydrogen peroxide . The accumulation of hydrogen peroxide can cause oxidative damage to the fungal cell, further inhibiting its growth .

Pharmacokinetics

Ketoconazole is well-absorbed in the gastrointestinal tract, and its absorption is generally improved by food . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . Ketoconazole is highly protein-bound, mainly to albumin, and is excreted primarily in the feces .

Result of Action

The result of this compound’s action is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane, this compound increases membrane fluidity and permeability, inhibiting the growth and proliferation of the fungus .

Action Environment

Ketoconazole requires an acidic environment to become soluble in water . At pH values above 3, it becomes increasingly insoluble, with about 10% entering solution in 1 hour. At pH less than 3, dissolution is 85% complete in 5 minutes and entirely complete within 30 minutes . Therefore, the efficacy and stability of this compound may also be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Ketoconazole typically involves the dehydrogenation of ketoconazole. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, it is likely that the process involves large-scale dehydrogenation reactions similar to those used in laboratory settings. The use of advanced purification techniques ensures the compound meets the required standards for research and potential pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dehydro Ketoconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce ketoconazole .

Comparison with Similar Compounds

Uniqueness: 2,3-Dehydro Ketoconazole is unique due to its dehydrogenated structure, which may confer different chemical and biological properties compared to its parent compound, ketoconazole. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-2,3-dihydropyrazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-10,12,14,18,23H,11,13,15-17H2,1H3/t23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVFISLXKPKRQU-OZXSUGGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180179
Record name R-049223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254912-63-5
Record name 2,3-Dehydro ketoconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254912635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-049223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-049223
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OX2F5ST1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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